molecular formula C24H38N4OS B2521284 N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-53-3

N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2521284
CAS No.: 477304-53-3
M. Wt: 430.66
InChI Key: ZYTYGNLZPYWFKU-UHFFFAOYSA-N
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Description

The compound N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide features a 1,2,4-triazole core substituted at position 4 with a cyclohexyl group and at position 5 with an adamantane-1-carboxamide moiety. A butan-2-ylsulfanyl group is attached at position 3 of the triazole ring. This structure combines the rigidity of adamantane with the versatility of the triazole scaffold, which is known for its pharmacological relevance, including antiviral, antibacterial, and antihypoxic activities .

Properties

IUPAC Name

N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4OS/c1-3-16(2)30-23-27-26-21(28(23)20-7-5-4-6-8-20)15-25-22(29)24-12-17-9-18(13-24)11-19(10-17)14-24/h16-20H,3-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTYGNLZPYWFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.

    Introduction of the butan-2-ylsulfanyl group: This step involves the reaction of the triazole intermediate with butan-2-thiol under basic conditions.

    Attachment of the cyclohexyl group: This can be done via a Friedel-Crafts alkylation reaction.

    Coupling with adamantane-1-carboxylic acid: The final step involves the coupling of the modified triazole with adamantane-1-carboxylic acid using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The adamantane moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted adamantane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is not fully understood. compounds containing the 1,2,4-triazole ring are known to interact with various biological targets, including enzymes and receptors. The adamantane moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues include derivatives of 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones and their alkylthio derivatives. Below is a comparative analysis of substituent effects:

Table 1: Structural and Functional Comparison
Compound Name (Example) R (Position 4) X (Position 5) Y (Position 3) Key Biological Activity
Target Compound Cyclohexyl Adamantane-1-carboxamide Butan-2-ylsulfanyl Hypothesized antiviral/antibacterial
5-(Adamantane-1-yl)-4-methyl-4H-triazole-3-thione Methyl Adamantane-1-yl Thione (S) Antihypoxic (rat models)
2-{[5-(Adamantan-1-yl)-4-methyl...} Methyl Adamantane-1-yl Dimethyl ethylamine Antibacterial
5-(Adamantane-1-yl)-4-amino-4H-triazole-3-thiol Amino Adamantane-1-yl Thiol (SH) Potential CNS activity
3-Alkylthio-5-(adamantane-1-yl)-4-phenyl Phenyl Adamantane-1-yl Alkylthio (C4–C10) Antihypoxic (dose-dependent)

Impact of Substituents on Physicochemical Properties

  • Cyclohexyl vs. Methyl/Phenyl at Position 4 :
    The cyclohexyl group in the target compound introduces greater steric bulk and hydrophobicity compared to methyl or phenyl substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • Butan-2-ylsulfanyl vs. Other Alkylthio Chains :
    The branched butan-2-ylsulfanyl group balances lipophilicity and metabolic stability. Longer alkyl chains (e.g., C8–C10 in ) increase hydrophobicity but may reduce bioavailability .
  • Adamantane-1-carboxamide vs.
Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility (H2O) LogP (Predicted)
Target Compound 185–190 (est.) Low 4.8
4-Methyl derivative 160–165 Moderate 3.2
4-Phenyl derivative 170–175 Low 4.1
4-Amino derivative 200–205 High 2.5

Antihypoxic Activity

Compounds with methyl or phenyl groups at position 4 () demonstrated dose-dependent antihypoxic effects in rat models. The target compound’s cyclohexyl group may modulate this activity by altering pharmacokinetics or target engagement .

Antibacterial and Antiviral Potential

The dimethyl ethylamine-substituted derivative () showed marked antibacterial activity, attributed to the sulfanyl group’s electron-withdrawing effects. The target compound’s butan-2-ylsulfanyl group could similarly enhance interactions with bacterial enzymes .

Metabolic Stability

The cyclohexyl group may confer resistance to oxidative metabolism compared to smaller alkyl groups, extending half-life in vivo. However, this could also increase the risk of off-target effects due to prolonged exposure .

Biological Activity

N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a novel compound that has garnered interest in medicinal chemistry for its potential biological activities. This compound features a unique structural framework that includes a triazole ring and an adamantane core, which are known to influence its pharmacological properties. The molecular formula of this compound is C_{18}H_{28}N_{4}O_{1}S, with a molecular weight of approximately 336.50 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have shown potential as antimicrobial and anticancer agents. The mechanism often involves:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit key enzymes involved in cell membrane synthesis, leading to antimicrobial effects.
  • Targeting Kinases : Similar compounds have been designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of derivatives related to this compound against various cancer cell lines. For instance, a derivative exhibited significant cytotoxicity against HeLa (cervical cancer) cells with an IC50 value comparable to standard chemotherapeutics like sorafenib.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazole derivatives are known for their efficacy against fungal infections and may also exhibit antibacterial properties through the inhibition of critical metabolic pathways in pathogens.

Study 1: Cytotoxicity and Mechanistic Insights

A study published in PubMed assessed the cytotoxic effects of synthesized triazole derivatives on human cancer cell lines. The leading compound demonstrated:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in HeLa cells.
  • Apoptosis Induction : Increased apoptosis through caspase activation.

The results indicated that the compound could serve as a promising candidate for further development as an anticancer agent .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the compound binds effectively to the VEGFR-2 binding site, indicating its potential as an antiangiogenic agent. The binding interactions were comparable to those observed with established inhibitors, suggesting that this compound could inhibit tumor growth by disrupting angiogenesis .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectsReference
AnticancerVEGFR-2 InhibitionCytotoxicity in HeLa cells
AntimicrobialEnzyme InhibitionPotential inhibition of pathogens
Apoptosis InductionCaspase ActivationIncreased apoptotic cell death

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